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Compound of Interest

Compound Name: PSB-1434

Cat. No.: B12362949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial data for FPI-1434, an

investigational targeted alpha therapy, with other notable radiopharmaceutical agents. The

information is intended to offer an objective overview of the current landscape of this

therapeutic modality, supported by available experimental data.

Introduction to FPI-1434
FPI-1434 is a radioimmunoconjugate in clinical development by Fusion Pharmaceuticals.[1] It is

composed of a humanized monoclonal antibody that targets the insulin-like growth factor-1

receptor (IGF-1R), linked to the alpha-emitting radioisotope Actinium-225 (Ac-225).[2][3][4] The

therapeutic strategy is based on the principle of selectively delivering potent alpha-particle

radiation to tumor cells that overexpress IGF-1R, a common characteristic of many solid

tumors.[2][3] The emitted alpha particles induce double-stranded DNA breaks, leading to

cancer cell death.[3]

FPI-1434 is currently being evaluated in a Phase 1/2 clinical trial (NCT03746431) for the

treatment of various advanced solid tumors.[3][5] A key feature of this trial is the use of an

imaging analog, [111In]-FPI-1547, for patient selection to confirm IGF-1R expression in tumors

before the administration of the therapeutic agent.[3][4]
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Comparative Analysis of Radiopharmaceutical
Agents
For a comprehensive understanding of FPI-1434's position in the evolving field of

radiopharmaceuticals, this guide compares it with other agents that are either in clinical

development or have received regulatory approval. The comparison includes agents with

different targets, radioisotopes, and mechanisms of action.

Quantitative Data Summary
The following tables summarize the available quantitative data from clinical trials of FPI-1434

and selected comparator agents.

Table 1: Overview of FPI-1434 and Comparator Radiopharmaceutical Agents

Agent (Trade
Name)

Target Radioisotope Company
Phase of
Development

FPI-1434 IGF-1R Actinium-225
Fusion

Pharmaceuticals
Phase 1/2

FPI-2265 PSMA Actinium-225
Fusion

Pharmaceuticals
Phase 2/3

FPI-2059 NTSR1 Actinium-225
Fusion

Pharmaceuticals
Phase 1

Lutetium Lu 177

vipivotide

tetraxetan

(Pluvicto™)

PSMA Lutetium-177 Novartis Approved

Lutetium Lu 177

dotatate

(Lutathera®)

Somatostatin

Receptor
Lutetium-177 Novartis Approved

Table 2: Clinical Trial Efficacy Data
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Agent Trial Identifier Indication(s)
Key Efficacy
Endpoint(s)

Results

FPI-1434 NCT03746431
Advanced Solid

Tumors

Objective

Response Rate

(ORR), Duration

of Response

(DOR)

Evidence of anti-

tumor activity

observed in a

heavily

pretreated

patient with

Ewing sarcoma.

[6] Further data

from ongoing

cohorts are

awaited.

FPI-2265
NCT05219500

(TATCIST)

Metastatic

Castration-

Resistant

Prostate Cancer

(mCRPC)

PSA50

Response Rate

PSA50 response

was achieved in

61% of lutetium-

naïve patients

and 42% of

lutetium-treated

patients.[7]

Lutetium Lu 177

vipivotide

tetraxetan

(Pluvicto™)

NCT03511664

(VISION)

PSMA-positive

mCRPC

Overall Survival

(OS),

Radiographic

Progression-Free

Survival (rPFS)

38% reduction in

risk of death and

a significant

reduction in the

risk of

radiographic

disease

progression or

death compared

to standard of

care.[8] In a real-

world setting,

52% of patients

had a PSA50

response.[9]
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Lutetium Lu 177

dotatate

(Lutathera®)

NCT01578239

(NETTER-1)

Somatostatin

Receptor-

Positive

Gastroenteropan

creatic

Neuroendocrine

Tumors (GEP-

NETs)

Progression-Free

Survival (PFS)

At 20 months,

the PFS rate was

65.2% in the

Lutathera group

versus 10.8% in

the control

group.[10]

Table 3: Clinical Trial Safety Data (Most Common Treatment-Related Adverse Events)

| Agent | Trial Identifier | Most Common Treatment-Related Adverse Events (TRAEs) | Notable

Grade 3/4 Adverse Events | |---|---|---|---|---| | FPI-1434 | NCT03746431 | Dose-dependent

decrease in blood counts, particularly thrombocytopenia.[2] | Grade 4 thrombocytopenia

observed at higher dose levels in the "hot only" dosing arm.[2] No drug-related serious adverse

events or dose-limiting toxicities were reported in the single-dose escalation cohorts up to 40

kBq/kg.[4][11] | | FPI-2265 | NCT05219500 (TATCIST) | Xerostomia (dry mouth),

thrombocytopenia, anemia, fatigue, dry eye.[7] | Thrombocytopenia was the only Grade 4

TRAE reported.[12] | | Lutetium Lu 177 vipivotide tetraxetan (Pluvicto™) | NCT03511664

(VISION) | Fatigue, dry mouth, nausea, anemia, decreased appetite, constipation. | Anemia,

thrombocytopenia, lymphopenia. | | Lutetium Lu 177 dotatate (Lutathera®) | NCT01578239

(NETTER-1) | Nausea, vomiting, lymphopenia, thrombocytopenia, anemia. | Lymphopenia,

thrombocytopenia. |

Experimental Protocols
A defining aspect of the FPI-1434 clinical trial is its patient selection and dosing strategy.

FPI-1434 Clinical Trial Protocol (NCT03746431)
Patient Screening and Selection:

Patients with pathologically confirmed, advanced solid tumors refractory to standard

therapy are screened.[3]
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To determine eligibility, patients receive an intravenous injection of the imaging analog,

[111In]-FPI-1547.[3][4]

Whole-body scintigraphy and SPECT/CT imaging are performed to assess the

biodistribution and tumor uptake of the imaging agent.[4]

Only patients with sufficient IGF-1R expression in their tumors, as determined by imaging,

are eligible to receive the therapeutic agent, [225Ac]-FPI-1434.[3][4]

Dose Escalation and Dosing Regimens:

The Phase 1 portion of the trial employs a modified 3+3 dose-escalation design to

determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

[3]

Two primary dosing regimens have been explored:

"Hot only": Administration of [225Ac]-FPI-1434 alone. This arm has been discontinued.

[2]

"Cold/Hot": Administration of a small dose of the non-radiolabeled antibody ("cold"

antibody) prior to the administration of [225Ac]-FPI-1434 ("hot" agent).[2] This approach

is intended to improve the therapeutic index by enhancing tumor uptake and improving

the safety profile.[2]

Safety and Efficacy Assessment:

Patients are monitored for dose-limiting toxicities (DLTs) during an 8-week evaluation

period following treatment.[3]

Safety assessments include monitoring of adverse events, laboratory parameters

(hematology, chemistry), and vital signs.

Efficacy is evaluated through standard imaging criteria (e.g., RECIST v1.1) to assess

tumor response.[5]
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IGF-1R Signaling Pathway
The insulin-like growth factor-1 receptor (IGF-1R) is a transmembrane tyrosine kinase that

plays a crucial role in cell proliferation, survival, and differentiation. Its signaling cascade is a

key target in cancer therapy.
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Caption: IGF-1R signaling pathway and the mechanism of action of FPI-1434.
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FPI-1434 Clinical Trial Workflow
The following diagram illustrates the key steps in the clinical trial protocol for FPI-1434.

FPI-1434 Clinical Trial Workflow (NCT03746431)

Patient Screening
(Advanced Solid Tumors)

Administer Imaging Analog
([111In]-FPI-1547)

SPECT/CT Imaging
(Assess Tumor Uptake)

IGF-1R Positive?

Administer [225Ac]-FPI-1434
('Cold/Hot' Regimen)

Yes

Not Eligible for Treatment

No

Safety Monitoring
(DLT Evaluation)

Efficacy Assessment
(Tumor Response)

Click to download full resolution via product page

Caption: Simplified workflow of the FPI-1434 Phase 1/2 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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